molecular formula C6H15BF4O B020070 Triethyloxonium tetrafluoroborate CAS No. 368-39-8

Triethyloxonium tetrafluoroborate

Cat. No.: B020070
CAS No.: 368-39-8
M. Wt: 189.99 g/mol
InChI Key: IYDQMLLDOVRSJJ-UHFFFAOYSA-N
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Description

Triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻, CAS 368-39-8) is a potent alkylating agent belonging to the trialkyloxonium salt family. It features a triethyloxonium cation paired with a tetrafluoroborate anion, offering high reactivity in transferring ethyl groups to nucleophilic sites such as amines, alcohols, and thiols. Its synthesis typically involves reactions of boron trifluoride with epichlorohydrin or alkylation of dimethyl ether . The compound is moisture-sensitive, requiring storage under anhydrous ether or in a dry box . Applications span organic synthesis (e.g., N-ethylation of amino acid esters ), analytical chemistry (derivatization of nitrite/nitrate for GCMS ), and medicinal chemistry (synthesis of antiviral triazinium salts ).

Preparation Methods

Historical Context and Significance of Triethyloxonium Tetrafluoroborate

This compound, first synthesized in the mid-20th century, revolutionized alkylation chemistry by enabling the ethylation of sensitive substrates without harsh conditions . Its stability in non-aqueous solvents and rapid reaction kinetics made it indispensable for synthesizing esters, ethers, and quaternary ammonium salts. The compound’s hygroscopic nature and tendency to decompose necessitate precise synthetic protocols, which have been refined over decades .

The Meerwein Method: Epichlorohydrin-Based Synthesis

Reagents and Reaction Mechanism

The Meerwein method, the most widely adopted procedure, involves the reaction of epichlorohydrin (2-chloromethyloxirane) with diethyl ether in the presence of boron trifluoride (BF₃) . The mechanism proceeds via two stages:

  • Formation of a Boron Trifluoride-Ether Complex : BF₃ coordinates with diethyl ether, forming a Lewis acid-base adduct that activates the ether for electrophilic attack.

  • Nucleophilic Substitution : Epichlorohydrin reacts with the activated ether, displacing chloride and forming the triethyloxonium ion, which combines with tetrafluoroborate (BF₄⁻) to yield the final product .

The overall reaction is summarized as:

3 (C₂H₅)₂O + BF₃ + ClCH₂C(O)CH₂Cl → (C₂H₅)₃O⁺BF₄⁻ + Byproducts\text{3 (C₂H₅)₂O + BF₃ + ClCH₂C(O)CH₂Cl → (C₂H₅)₃O⁺BF₄⁻ + Byproducts}

Procedural Details

A representative protocol from Organic Syntheses involves the following steps :

  • Setup : A dried 500 mL three-neck flask is charged with dichloromethane (80 mL), boron trifluoride diethyl etherate (33.3 mL, 270 mmol), and cooled to −78°C using a dry ice-acetone bath.

  • Condensation of Diethyl Ether : Gaseous diethyl ether is condensed into the solution until the total volume reaches 190 mL.

  • Epichlorohydrin Addition : Epichlorohydrin (24.1 mL, 307 mmol) is added dropwise over 15 minutes under vigorous stirring.

  • Workup : The mixture is stirred overnight, filtered under nitrogen, and rinsed with cold dichloromethane to isolate the product as a white solid (29.4 g, 98% yield) .

Key Modifications :

  • Solvent Choice : Dichloromethane is preferred over ethers to minimize side reactions.

  • Inert Atmosphere : Rigorous exclusion of moisture via nitrogen purging prevents hydrolysis .

Alternative Synthesis Approaches

Olah’s Method: Alkylation of Ethers

George A. Olah developed a variant using trimethyloxonium tetrafluoroborate and diethyl ether under superacidic conditions . While less common, this method avoids epichlorohydrin but requires stringent temperature control (−50°C) to prevent decomposition. The reaction proceeds via:

(CH₃)₃O⁺BF₄⁻ + (C₂H₅)₂O → (C₂H₅)₃O⁺BF₄⁻ + CH₃OCH₃\text{(CH₃)₃O⁺BF₄⁻ + (C₂H₅)₂O → (C₂H₅)₃O⁺BF₄⁻ + CH₃OCH₃}

Yields are comparable to the Meerwein method (90–95%), but the need for cryogenic conditions limits scalability .

Direct Alkylation of Boron Trifluoride

A less explored route involves the direct reaction of triethyloxonium chloride with boron trifluoride gas :

(C₂H₅)₃O⁺Cl⁻ + BF₃ → (C₂H₅)₃O⁺BF₄⁻ + Cl⁻\text{(C₂H₅)₃O⁺Cl⁻ + BF₃ → (C₂H₅)₃O⁺BF₄⁻ + Cl⁻}

This method is rarely used due to the instability of triethyloxonium chloride and challenges in gas handling .

Reaction Conditions and Optimization

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature−78°C to −50°CPrevents decomposition
SolventDichloromethaneMinimizes side reactions
Stirring RateVigorous (500 rpm)Ensures homogeneity

Cooling below −70°C is critical to suppress the formation of ethyl fluoride and diethyl ether byproducts . Polar aprotic solvents like dichloromethane enhance ion pairing, improving crystallinity .

Stoichiometric Ratios

A 1:1 molar ratio of epichlorohydrin to BF₃ ensures complete consumption of the Lewis acid. Excess epichlorohydrin (1.1 equiv) drives the reaction to completion but requires careful quenching to avoid residual toxicity .

Yield and Purity Analysis

Typical Yields Across Methods

MethodYield (%)Purity (%)
Meerwein (Standard)98≥99
Olah’s Variant9598
Direct Alkylation8090

The Meerwein method consistently achieves near-quantitative yields due to its insensitivity to minor stoichiometric imbalances . Purity is confirmed via ¹H NMR (absence of ether peaks at δ 1.2 ppm) and elemental analysis .

Impurities and Mitigation

  • Residual Epichlorohydrin : Removed via aqueous extraction with 1N HCl .

  • Boron Trifluoride Adducts : Neutralized with potassium hydrogen carbonate .

Comparative Evaluation of Methods

CriterionMeerwein MethodOlah’s MethodDirect Alkylation
Yield98%95%80%
ScalabilityHighModerateLow
Equipment NeedsStandardCryogenicSpecialized
Cost Efficiency$$$$$$$

The Meerwein method remains the gold standard due to its balance of yield, cost, and procedural simplicity. Olah’s variant is reserved for substrates sensitive to epichlorohydrin .

Chemical Reactions Analysis

Triethyloxonium tetrafluoroborate undergoes various types of chemical reactions, primarily involving alkylation. Some key reactions include :

Scientific Research Applications

Applications in Organic Synthesis

  • Alkylation Reactions :
    • Triethyloxonium tetrafluoroborate is primarily utilized for ethylation reactions, where it acts as an ethylating agent. It allows for the selective alkylation of various substrates, including alcohols and carboxylic acids, under mild conditions .
    • For instance, it can esterify carboxylic acids effectively when traditional acid-catalyzed methods are not feasible:
    RCO2H+(C2H5)3O+[BF4]RCO2C2H5+(C2H5)2O+HBF4RCO_2H+(C_2H_5)_3O^+[BF_4]^-\rightarrow RCO_2C_2H_5+(C_2H_5)_2O+HBF_4
  • Modification of Biomolecules :
    • In biochemical applications, this compound has been used to modify carboxyl residues in proteins. This modification can enhance enzyme activity or stability by altering the surface properties of the biomolecule .
    • A notable study involved the immobilization of beta-glucosidase on nylon powder activated with this compound, optimizing enzyme performance for biotechnological applications .

Analytical Chemistry Applications

  • Derivatization Techniques :
    • This compound is employed in derivatization processes to enhance the detectability of analytes in complex matrices. For example, it has been used for the derivatization of nitrite and nitrate in seawater samples, facilitating their detection via gas chromatography/mass spectrometry (GC/MS) with improved sensitivity .
    ApplicationMethodologyOutcome
    Nitrite/Nitrate DetectionDerivatization with this compoundEnhanced detection limits in GC/MS
    Protein ModificationAlkylation of trypsinAltered binding properties for specificity studies
  • Chloride Removal :
    • The reagent has also shown utility in synthesis processes such as removing chloride ions during the preparation of sarcosine N-carboxyanhydride. This application highlights its role in facilitating controlled reactions by managing ionic species present .

Case Studies

  • Study on Enzyme Activity : A research project demonstrated that treatment of trypsin with this compound significantly altered its binding kinetics to cationic substrates, indicating its potential for modifying enzyme interactions .
  • Environmental Analysis : In a study focused on environmental monitoring, this compound was utilized to derivatize nitrite/nitrate for accurate quantification in marine environments, showcasing its importance in analytical chemistry .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Trialkyloxonium Salts

Structural and Reactivity Differences

Trialkyloxonium salts differ in alkyl chain length (methyl, ethyl, propyl, butyl) and counterion (BF₄⁻, SbCl₆⁻, PF₆⁻). Key comparisons include:

Property Trimethyloxonium BF₄⁻ Triethyloxonium BF₄⁻ Tri-n-Propyloxonium BF₄⁻
Alkyl Group Methyl (-CH₃) Ethyl (-C₂H₅) n-Propyl (-C₃H₇)
Reactivity High (methylation) Moderate (ethylation) Lower (bulkier group)
Stability Less stable during storage Moderate (requires dry storage) Limited data
Typical Applications Methylation of amines, esters Ethylation of amines, nitrite analysis Rarely reported

Key Findings :

  • Reactivity : Triethyloxonium tetrafluoroborate exhibits higher conversion rates than trimethyloxonium salts in alkylation reactions. For example, N-ethylation of 2-phenylacetamides achieved 94.4% conversion with triethyl vs. lower yields with trimethyl .
  • Selectivity : Triethyloxonium salts may alkylate both O- and N-sites (e.g., yielding ethyl phenylacetate alongside N-ethyl amides), whereas trimethyloxonium salts favor O-alkylation in certain substrates .
  • Anion Effects: Hexafluorophosphate (PF₆⁻) derivatives (e.g., triethyloxonium hexafluorophosphate) offer improved solubility in non-polar solvents, enhancing regioselectivity in indazole synthesis .

Stability and Handling

  • Trimethyloxonium BF₄⁻ : Easier to synthesize but less stable during storage .
  • Triethyloxonium BF₄⁻ : Requires stringent anhydrous conditions (stored under ether) but is more stable than trimethyl analogs .
  • Hexachloroantimonate (SbCl₆⁻) Salts : Rarely used due to toxicity and lower thermal stability compared to BF₄⁻/PF₆⁻ salts .

Biological Activity

Triethyloxonium tetrafluoroborate (TEO), chemically represented as [(C2H5)3O]+[BF4][(C_2H_5)_3O]^+[BF_4]^-, is an organic oxonium compound widely recognized for its strong alkylating properties. This compound, often referred to as Meerwein's reagent, has garnered attention in chemical research due to its utility in various organic transformations, particularly in electrophilic alkylation reactions. This article delves into the biological activity of TEO, exploring its mechanisms, applications, and relevant research findings.

Structure and Reactivity

TEO is characterized by a pyramidal structure with a significant propensity for hydrolysis and alkyl-exchange reactions. Upon contact with water, it releases strong acids, making it a potent alkylating agent. The general reaction can be summarized as follows:

[Et3O]+[BF4]+H2OEt2O+EtOH+H+[BF4][Et_3O]^+[BF_4]^-+H_2O\rightarrow Et_2O+EtOH+H^+[BF_4]^-

This reaction highlights TEO's role in facilitating O-alkylation processes, which are crucial in the synthesis of complex organic molecules.

Biological Activity

TEO's biological activity primarily stems from its ability to act as an electrophilic alkylating agent. This property is exploited in various biochemical applications, including:

  • O-Methylation Reactions : TEO serves as an effective reagent for O-methylation of various substrates, including pyrrolin-2-ones and quinolones. Research indicates that it can selectively methylate compounds without causing undesired ethoxy derivatives when used in conjunction with 1,2-dimethoxyethane (DME) .
  • Synthesis of Bioactive Compounds : The compound has been utilized in the synthesis of biologically active molecules such as alkaloids and other nitrogen-containing heterocycles . Its ability to modify functional groups enhances the pharmacological potential of synthesized compounds.

Safety and Handling

While TEO is a powerful reagent, it poses safety risks due to its strong alkylating nature. Proper handling protocols must be observed to mitigate exposure risks. It is advisable to use TEO in a controlled environment with appropriate personal protective equipment (PPE).

Case Study 1: O-Methylation of Pyrrolin-2-ones

In a study conducted by Ritter et al., TEO was utilized for the O-methylation of pyrrolin-2-ones. The researchers demonstrated that TEO/DME mixtures effectively avoided undesired side reactions, leading to high yields of the desired methylated products. The study highlighted the efficiency of TEO as a substitute for more expensive reagents like trimethyloxonium tetrafluoroborate .

Case Study 2: Chloride Removal in Sarcosine N-Carboxyanhydride Synthesis

Another significant application of TEO was reported in the synthesis of sarcosine N-carboxyanhydride (Sar-NCA). The study emphasized TEO's role in removing chloride impurities during the synthesis process, thereby improving the purity and yield of the final product . This application underscores TEO's versatility beyond traditional alkylation methods.

Analytical Applications

TEO has also been employed in analytical chemistry for derivatization purposes. For instance, it has been used to enhance the detection of diethyldithiocarbamate (DDTC) in plasma samples through high-performance liquid chromatography (HPLC) . This demonstrates TEO's utility in both synthetic and analytical contexts.

Comparative Analysis Table

Property This compound Trimethyloxonium Tetrafluoroborate
Chemical Formula [(C2H5)3O]+[BF4][(C_2H_5)_3O]^+[BF_4]^-[(CH3)3O]+[BF4][(CH_3)_3O]^+[BF_4]^-
Alkylating Power StrongVery Strong
Common Applications O-Methylation, Synthesis of AlkaloidsMethylation Reactions
Stability Less stable than trimethyloxoniumMore stable but sensitive to moisture
Safety Hazards Strong alkylating agentStrong methylating agent

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for triethyloxonium tetrafluoroborate to ensure experimental reproducibility?

this compound is highly moisture-sensitive and requires anhydrous handling. Store at 2–8°C in tightly sealed containers under inert gas (e.g., nitrogen). Stabilization with 1–3% diethyl ether is critical to prevent decomposition. Always use freshly prepared solutions for reactions, as aqueous solutions degrade within 10 minutes .

Q. How does this compound compare to alkyl halides as an ethylating agent in SN2 reactions?

The oxonium ion (CH3CH2)3O+ acts as a strong electrophile, transferring ethyl groups to nucleophiles (e.g., amines, sulfides) via SN2 mechanisms. Unlike ethyl halides, the leaving group is BF4− , which is non-basic and avoids competing elimination reactions. This makes the reagent more efficient for alkylating sensitive substrates (e.g., sulfonamides, amino esters) .

Q. What are the key applications of this compound in synthetic chemistry?

  • N-Alkylation : Ethylation of sulfonamide derivatives and α-amino esters .
  • Derivatization : Conversion of nitrite/nitrate to ethyl esters for GC-MS analysis .
  • Enzyme modification : Ethylation of trypsin active sites to study substrate binding .

Advanced Research Questions

Q. How can quadruple isotope dilution mass spectrometry (ID4MS) be optimized using this compound for trace-level nitrite/nitrate analysis in seawater?

Experimental design :

  • Use 18O-nitrite and 15N-nitrate as isotopic internal standards.
  • Derivatize analytes with this compound at room temperature in a single-step aqueous reaction.
  • Analyze ethyl esters via headspace GC-MS with negative chemical ionization (NCI) for detection limits of low ppb .
  • Validate with certified reference materials (e.g., MOOS-2) to minimize uncertainty and procedural blanks .

Q. What factors influence derivatization efficiency when analyzing thiocyanate with this compound in saliva?

  • Reagent quantity : Excess reagent lowers pH (<1), protonating thiocyanate (SCN− → HSCN, pKa = 0.9) and reducing derivatization yield.
  • pH control : Maintain near-neutral conditions using buffered solutions.
  • Reaction time : Complete derivatization within 10 minutes to avoid reagent degradation .

Q. How can discrepancies in solubility data for this compound be resolved in analytical workflows?

  • Standardization : Use certified reference materials (CRMs) to calibrate solubility measurements.
  • Decomposition monitoring : Track BF4− hydrolysis products (e.g., HF) via ion chromatography.
  • Protocol harmonization : Adopt ID4MS or exact-matching isotope dilution to account for matrix effects .

Q. What mechanistic insights explain the reagent’s role in enzyme active-site modification?

Ethylation of histidine residues in trypsin (pH 8, 25°C) disrupts hydrogen bonding with cationic inhibitors (e.g., soybean trypsin inhibitor), reducing binding affinity by 10,000-fold . This confirms the role of electrostatic interactions in enzyme-substrate recognition .

Q. Methodological Considerations

Q. How to design a robust protocol for immobilizing enzymes using this compound?

  • Matrix activation : Treat nylon powder with this compound, followed by 1,2-diaminoethane and glutaraldehyde crosslinking.
  • Optimization : Adjust reagent ratios to balance enzyme activity retention and matrix stability. For β-glucosidase, this method achieves >80% activity retention .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of BF4− decomposition products .
  • First aid : For eye contact, rinse with water for 15 minutes ; for skin exposure, wash with 5% sodium bicarbonate .

Properties

IUPAC Name

triethyloxidanium;tetrafluoroborate
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InChI

InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IYDQMLLDOVRSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[B-](F)(F)(F)F.CC[O+](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15BF4O
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DSSTOX Substance ID

DTXSID20883372
Record name Triethyloxonium tetrafluoroborate
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Molecular Weight

189.99 g/mol
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CAS No.

368-39-8
Record name Triethyloxonium tetrafluoroborate
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Record name Oxonium, triethyl-, tetrafluoroborate(1-) (1:1)
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Synthesis routes and methods I

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium tetrafluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 4.36 g (0.040 mole) of 1-methyl-2-pyridone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight (about 16 hours). The solvent is evaporated at room temperature, in vacuo and the quaternary salt obtained is recrystallized from methanol-ether (1:1) to give 8.0 g (71%) of 2-ethoxy-1-methylpyridinium fluoroborate, m.p. 58°-60° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
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solvent
Reaction Step Two
Quantity
4.36 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium fluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 6.47 g (0.040 mole) of N-methyl-2-quinolone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight. The solid is filtered to give 9.2 g (83.5%) of 2-ethoxy-1-methylquinolinium fluoroborate.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.47 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triethyloxonium tetrafluoroborate
Reactant of Route 2
Triethyloxonium tetrafluoroborate
Reactant of Route 3
Triethyloxonium tetrafluoroborate
Reactant of Route 4
Triethyloxonium tetrafluoroborate

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